molecular formula C26H26N6O3 B2819224 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896299-43-7

2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2819224
CAS No.: 896299-43-7
M. Wt: 470.533
InChI Key: JQPGCRWAPRIZHG-UHFFFAOYSA-N
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Description

2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Studies on related imidazolidine-2,4-dione derivatives, such as the work by Sethusankar et al., focus on crystallography to elucidate the molecular and packing structure of these compounds, highlighting their planar conformations and stabilization through hydrogen bonding and π-π interactions (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Radioligand Development

Radiolabeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use in PET imaging to study nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the role of these compounds in developing diagnostic tools (Gao, Wang, & Zheng, 2016).

Antimicrobial and Antioxidant Agents

Novel imidazole derivatives synthesized for antifungal activity and ADME prediction indicate these compounds' potential as therapeutic agents against drug-resistant fungal infections. Such studies provide insights into the design and optimization of new antifungal drugs (Altındağ et al., 2017).

Anticancer Research

Research into purine-dione derivatives for their anticancer activity exemplifies the utility of imidazo[2,1-f]purin compounds in developing new therapeutic agents. These studies involve the synthesis and biological evaluation of compounds for their efficacy against cancer cell lines, offering potential leads for anticancer drug development (Hayallah, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the attachment of the butylphenyl and acetamide groups.", "Starting Materials": [ "4-nitrophenylhydrazine", "ethyl acetoacetate", "phenylglyoxal", "butyl bromide", "methylamine", "sodium hydride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one by reacting 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and acetic acid.", "Reduction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one with sodium hydride and methylamine to form 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine.", "Reaction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine with phenylglyoxal in the presence of sodium acetate and acetic acid to form 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with butyl bromide in the presence of sodium hydroxide to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with acetic anhydride in the presence of sodium acetate to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate.", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate with sodium bicarbonate in ethanol to form 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide." ] }

CAS No.

896299-43-7

Molecular Formula

C26H26N6O3

Molecular Weight

470.533

IUPAC Name

2-[6-(4-butylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide

InChI

InChI=1S/C26H26N6O3/c1-3-4-8-17-11-13-19(14-12-17)32-20(18-9-6-5-7-10-18)15-30-22-23(28-25(30)32)29(2)26(35)31(24(22)34)16-21(27)33/h5-7,9-15H,3-4,8,16H2,1-2H3,(H2,27,33)

InChI Key

JQPGCRWAPRIZHG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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